1,3,2-Benzodioxaborole
Overview
Description
1,3,2-Benzodioxaborole, also known as Catecholborane, is a chemical compound with the empirical formula C6H5BO2 . It is a technical grade compound with an assay of ≥90% (GC) and has a molecular weight of 119.91 . It is often used in laboratory chemicals .
Synthesis Analysis
1,3,2-Benzodioxaborole can be synthesized by reacting Diboran with Catechol at 25 °C in Benzene . It can also be produced by reducing 2-Chlor-1,3,2-benzodioxaborol with Tributylzinnhydrid .
Molecular Structure Analysis
The molecular formula of 1,3,2-Benzodioxaborole is C6H5BO2 . The average mass is 230.111 Da and the monoisotopic mass is 230.147812 Da .
Chemical Reactions Analysis
1,3,2-Benzodioxaborole is a monofunctional hydroborating agent that reduces β-hydroxyketones to 1,3-diols . It also effects conjugate reduction of α,β-enones . It is used to prepare B-alkylcatecholboranes which were used, in turn, to generate alkyl radicals forming aryl ethers from quinones .
Physical And Chemical Properties Analysis
1,3,2-Benzodioxaborole has a storage temperature of 2-8°C . The density is 1.0±0.1 g/cm3, the boiling point is 301.9±25.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol, and the flash point is 136.4±23.2 °C .
Scientific Research Applications
Catalytic Reactions
1,3,2-Benzodioxaborole compounds have been found effective in catalytic reactions. Iverson and Smith (1997) demonstrated that platinum catalysts involving 1,3,2-Benzodioxaborole could efficiently catalyze the addition of CatB−BCat to α-olefins under ambient conditions, producing 1,2-diborylalkanes with high yield and compatibility with common functional groups (Iverson & Smith, 1997).
Asymmetric Synthesis
Takaya, Ogasawara, and Hayashi (1998) reported the use of 1,3,2-Benzodioxaborole in rhodium-catalyzed asymmetric reactions. Specifically, 2-alkenyl-1,3,2-benzodioxaboroles reacted with α,β-unsaturated ketones, resulting in high yields of optically active β-alkenyl ketones with over 90% enantioselectivity (Takaya et al., 1998).
Boron Compounds Synthesis
Lappert, Majumdar, and Tilley (1966) synthesized various 2-amino-1,3,2-benzodioxaboroles, exploring their formation as dimers or oligomers depending on specific conditions. They established the differentiation of monomers and oligomers based on molecular weight, infrared spectral characteristics, and reactivity towards hydrolysis (Lappert et al., 1966).
Electrophilic Amination
Knight, Brown, Lazzari, Ricci, and Blacker (1997) studied the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes, which are intermediates involving 1,3,2-benzodioxaborole. This research demonstrated the feasibility of combining catalytic hydroboration and amination in a single sequence (Knight et al., 1997).
Cross-Coupling Reactions
The utilization of 1,3,2-Benzodioxaborole in cross-coupling reactions has been explored by Miyaura, Yamada, and Suzuki (1980). They showed that alkenylboranes and alkenyl-1,3,2-benzodioxaboroles react with alkenyl or alkynyl halides in the presence of palladium catalysts to yield conjugated dienes or enynes with high regio- and stereospecificity (Miyaura et al., 1980).
Lithium-Ion Battery Applications
Weng, Zhang, Schlueter, Redfern, Curtiss, and Amine (2011) discussed the synthesis of 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, which functions as a reversible redox potential additive in lithium-ion batteries, offering overcharge protection and acting as an anion receptor (Weng et al., 2011).
Electronic Properties Study
Toffoli, Grazioli, Monti, Stener, Totani, Richter, Schio, Fronzoni, and Cossaro (2021) investigated the electronic properties of diboron molecules, specifically bis(catecholato)diboron (B2Cat2), which includes 1,3,2-benzodioxaborole units. They used photoemission and near edge X-ray absorption spectroscopy combined with DFT calculations (Toffoli et al., 2021).
Luminescent Molecules
Weber and Böhling (2015) highlighted the role of 1,3,2-benzodioxaboroles in the development of luminescent molecules. These compounds, when conjugated with π-conjugated scaffolds, display unique absorption and emission characteristics and have applications in organic light-emitting devices and ion sensors (Weber & Böhling, 2015).
Electrolyte Additive for Batteries
Chen and Amine (2007) reported on 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole as a bifunctional electrolyte additive for lithium-ion batteries. It functions as both a redox shuttle for overcharge protection and an anion receptor to dissolve LiF generated during battery operation (Chen & Amine, 2007).
Spectroscopic Analysis
Kazachek and Svistunova (2015) conducted spectroscopic analysis of 2-β-diketonato-1,3,2-benzodioxaborol compounds, revealing their absorption spectra in acetonitrile solution and identifying π-π transitions with charge transfer from the benzodioxo-group to chelate fragments (Kazachek & Svistunova, 2015).
Synthesis of Allylic Boronates
Satoh, Nomoto, Miyaura, and Suzuki (1989) described a process for the synthesis of allylic boronates using 1,3,2-benzodioxaborole. This involved hydroboration of various dienes with catecholborane, demonstrating high regio- and stereoselectivity (Satoh et al., 1989).
Synthesis of Anticancer Agents
Gupta et al. (2016) explored the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, evaluating their potential as anticancer, antibacterial, and DNA binding agents. This study demonstrated the synthesis of compounds with enhanced activity and potential in medicinal chemistry (Gupta et al., 2016).
Safety And Hazards
1,3,2-Benzodioxaborole is highly flammable and causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of inhalation, it is recommended to remove the victim to fresh air and keep them at rest in a position comfortable for breathing .
Future Directions
properties
InChI |
InChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWVKDDJDIVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059769 | |
Record name | 1,3,2-Benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Benzodioxaborole | |
CAS RN |
274-07-7 | |
Record name | 1,3,2-Benzodioxaborole | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,2-Benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2-benzodioxaborole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CATECHOLBORANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB69382H5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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